![molecular formula C16H10ClF3N4O B3037351 4-chloro-N'-[2-(trifluoromethyl)-4-quinazolinyl]benzenecarbohydrazide CAS No. 477867-50-8](/img/structure/B3037351.png)

4-chloro-N'-[2-(trifluoromethyl)-4-quinazolinyl]benzenecarbohydrazide

Übersicht

Beschreibung

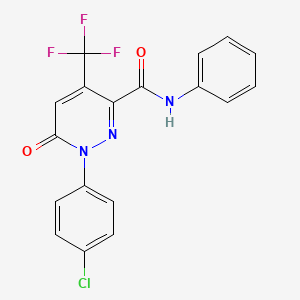

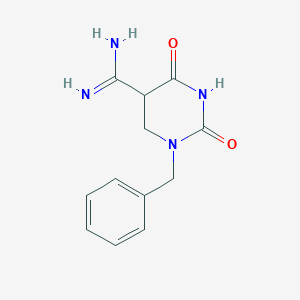

4-Chloro-N'-[2-(trifluoromethyl)-4-quinazolinyl]benzenecarbohydrazide (4-Cl-TQBC) is a novel chemical compound that has been gaining popularity in the scientific community due to its unique properties and potential applications. It is an organic compound with a molecular weight of 446.4 g/mol and a melting point of 206-208 °C. 4-Cl-TQBC has been found to have strong inhibitory effects on several enzymes, making it an attractive target for medicinal chemistry research. In addition, 4-Cl-TQBC has been found to exhibit anti-inflammatory, anti-tumor, and antioxidant activities.

Wissenschaftliche Forschungsanwendungen

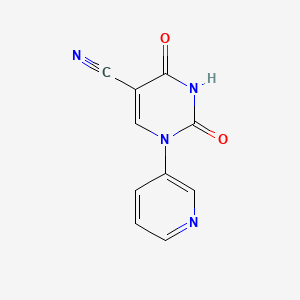

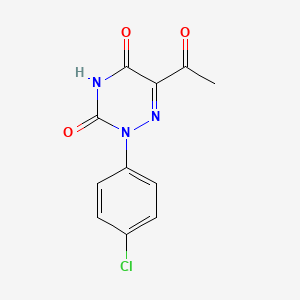

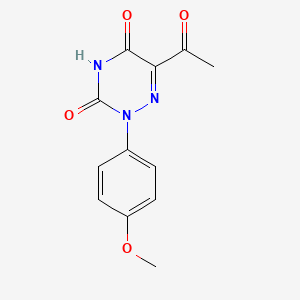

1. Synthesis of Nitrogen-Containing Heterocyclic Compounds

4-Chloro-N'-[2-(trifluoromethyl)-4-quinazolinyl]benzenecarbohydrazide is utilized in the synthesis of various nitrogen-containing heterocyclic compounds, such as quinazoline derivatives. These derivatives have shown good biological activity, being essential in modern organic chemistry. The synthesis involves multiple steps, including esterification, amidation, and reduction processes (Xu Li-feng, 2011).

2. Development of Anti-inflammatory Agents

Research has been conducted to synthesize and evaluate unknown N-acyl-2-([1,2,4]triazolo[1,5-c]quinazoline-2-yl)-alkyl-(alkaryl-, aryl-)amines for their anti-inflammatory potential. These compounds are synthesized using (3H-quinazoline-4-ylidene)hydrazides, showing significant anti-inflammatory activity in formalin-induced paw edema in rats (Martynenko Yu V et al., 2019).

3. Antimicrobial Activity

Compounds synthesized from this compound have been studied for their antibacterial and antifungal activities. These studies explore the potential of these compounds in combating various microbial infections (G. Naganagowda & A. Petsom, 2011).

4. Anticancer Applications

Research has been directed towards the synthesis and evaluation of quinazoline derivatives for their anticancer activity. These derivatives are studied for their ability to inhibit the EGFR-tyrosine kinase, which is crucial in cancer treatment (M. Noolvi & H. Patel, 2013).

5. Design and Synthesis of Water-Soluble Analogs

Efforts have been made to increase the aqueous solubility of quinazolin-4-one antitumor agents by introducing amino functionalities. This advancement is significant for enhancing the in vivo evaluation and efficacy of these compounds (V. Bavetsias et al., 2002).

Wirkmechanismus

Target of Action

Compounds with a trifluoromethyl group have been known to exhibit improved drug potency towards certain enzymes .

Mode of Action

It is known that molecules with a trifluoromethyl group can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein, thereby enhancing the inhibition of the target enzyme .

Pharmacokinetics

The metabolism and urinary excretion of a similar compound, 2-chloro-4-trifluoromethylaniline, has been studied in rats using 19f-nmr spectroscopy and directly coupled hplc-nmr-ms methods .

Result of Action

It is known that compounds with a trifluoromethyl group can enhance the inhibition of the target enzyme, which could potentially lead to various downstream effects .

Biochemische Analyse

Biochemical Properties

4-chloro-N’-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with the p300 HAT enzyme, acting as an activator . This interaction is significant as it can influence gene expression by modifying histones, thereby impacting chromatin structure and function. Additionally, the compound’s interaction with other proteins and enzymes can lead to various biochemical effects, including enzyme inhibition or activation, which can alter metabolic pathways and cellular processes.

Cellular Effects

The effects of 4-chloro-N’-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide on cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce cellular apoptosis and cell cycle arrest in certain cancer cell lines . These effects are mediated through its interaction with specific signaling pathways and transcription factors, leading to changes in gene expression and cellular behavior. Furthermore, the compound’s impact on cellular metabolism can result in altered metabolic flux and changes in metabolite levels, which can have downstream effects on cell growth and survival.

Molecular Mechanism

The molecular mechanism of action of 4-chloro-N’-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and proteins, leading to changes in their activity and function. For instance, its binding to the p300 HAT enzyme results in enzyme activation, which in turn influences histone acetylation and gene expression . Additionally, the compound can inhibit or activate other enzymes, leading to changes in metabolic pathways and cellular processes. These molecular interactions are crucial for understanding the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-chloro-N’-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical and cellular effects . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to induce sustained changes in cellular function, including prolonged enzyme activation or inhibition, and persistent alterations in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of 4-chloro-N’-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular apoptosis and tissue damage . Threshold effects have been observed, where the compound’s impact on cellular and biochemical processes changes significantly at certain dosage levels. Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

4-chloro-N’-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its interaction with the p300 HAT enzyme can lead to changes in histone acetylation and gene expression, which in turn affects metabolic pathways . Additionally, the compound’s impact on other enzymes can result in altered metabolic processes, including changes in energy production and utilization, and the synthesis and degradation of biomolecules.

Transport and Distribution

The transport and distribution of 4-chloro-N’-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide within cells and tissues are critical for its biochemical and cellular effects. The compound is transported across cell membranes and distributed within various cellular compartments, where it interacts with specific biomolecules . Transporters and binding proteins play a key role in mediating the compound’s localization and accumulation within cells and tissues. These interactions are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of 4-chloro-N’-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide is an important factor that influences its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its biochemical and cellular effects . Targeting signals and post-translational modifications play a crucial role in determining the compound’s subcellular localization. Understanding these factors is essential for elucidating the compound’s mechanism of action and its potential therapeutic applications.

Eigenschaften

IUPAC Name |

4-chloro-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClF3N4O/c17-10-7-5-9(6-8-10)14(25)24-23-13-11-3-1-2-4-12(11)21-15(22-13)16(18,19)20/h1-8H,(H,24,25)(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIAMXLQJKMIONR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NNC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClF3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001159858 | |

| Record name | 4-Chlorobenzoic acid 2-[2-(trifluoromethyl)-4-quinazolinyl]hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001159858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

477867-50-8 | |

| Record name | 4-Chlorobenzoic acid 2-[2-(trifluoromethyl)-4-quinazolinyl]hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477867-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorobenzoic acid 2-[2-(trifluoromethyl)-4-quinazolinyl]hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001159858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

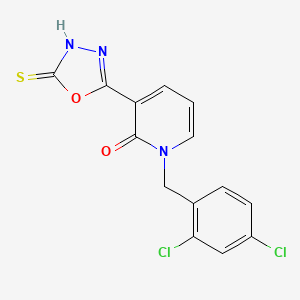

![3-(5-Benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one](/img/structure/B3037273.png)

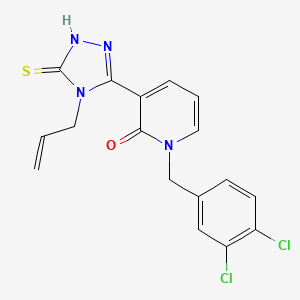

![1-(3,4-dichlorobenzyl)-3-[4-methyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B3037274.png)

![3-[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B3037276.png)

![1-(4-Bromophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanol](/img/structure/B3037279.png)

![4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid](/img/structure/B3037288.png)

![4-[(3-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid](/img/structure/B3037289.png)

![{4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl}(morpholino)methanone](/img/structure/B3037290.png)